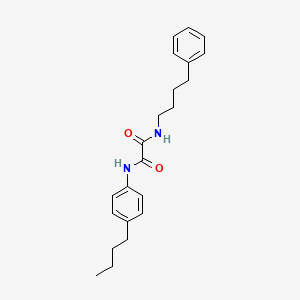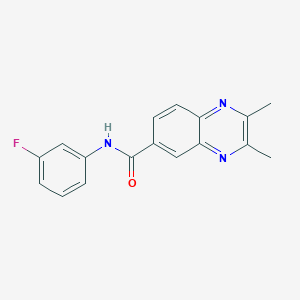![molecular formula C16H13Cl3N2OS B14951404 2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dichlorophenyl group, and an acetohydrazide moiety. Its molecular formula is C18H13Cl3N4OS3, and it has a molecular weight of 503.882 g/mol .
准备方法
The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves several steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
化学反应分析
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
科学研究应用
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral and antibacterial agents.
Medicine: Research indicates that this compound may have therapeutic applications, including as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
作用机制
The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
相似化合物的比较
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole moiety and has been studied for its antiviral activity.
2-[(4-chlorobenzyl)sulfanyl]-N’-(2,4-dichlorobenzylidene)acetohydrazide: . The uniqueness of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H13Cl3N2OS |
|---|---|
分子量 |
387.7 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-13-4-1-11(2-5-13)9-23-10-16(22)21-20-8-12-3-6-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
InChI 键 |
WOCNLONJMPWQRO-DNTJNYDQSA-N |
手性 SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![Ethyl 2-[({[(2,5-dioxopyrrolidin-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14951394.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)

